molecular formula C16H13NO2 B1505786 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one CAS No. 83609-87-4

4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Cat. No. B1505786
CAS RN: 83609-87-4
M. Wt: 251.28 g/mol
InChI Key: WEKPPTVMVCXCNH-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound with a quinolin-2-one nucleus . This class of compounds is of significant interest in medicinal chemistry due to their versatility and the potential for incorporation into a variety of pharmaceutical substances . They are particularly crucial in the development of anticancer medications .


Synthesis Analysis

The synthesis of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one and its analogues involves a suitable synthetic route . The synthesized compounds are characterized by FTIR, 1H NMR, 13C NMR, and Mass spectral data . The spectral data of a related compound, N’-(1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-ethylidene)-acetohydrazide, exhibits an IR band at 3147.83 cm−1 due to the presence of an N–H stretch of secondary amine .


Molecular Structure Analysis

Molecular docking studies of the title compounds were carried out using PyRx 0.8 tool in AutoDock Vina program . All the synthesized compounds exhibited well-conserved hydrogen bonding with one or more amino acid residues in the active pocket of EGFR tyrosine kinase (PDB ID: 1m17) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one serves as a precursor in the synthesis of various heterocyclic compounds. Researchers utilize this compound to create four-membered to seven-membered heterocycles, many of which exhibit unique biological activities . The versatility of this compound allows for the development of new molecules with potential pharmaceutical applications.

Antimicrobial Agents

This compound has been incorporated into the design of novel α-aminophosphonates derivatives, which are known for their antimicrobial properties . These derivatives have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial drugs.

Pharmaceutical Research and Development

The quinolone nucleus of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is essential in pharmaceutical research. It is used to explore and create molecules based on the quinolin-2-one moiety, which is a crucial structure in several alkaloids . This research contributes to the discovery of new drugs and treatments.

Antifungal and Antiaflatoxigenic Activities

Studies have shown that derivatives of this compound exhibit potent antifungal and antiaflatoxigenic activities . These properties are particularly useful in combating fungal infections and preventing the production of aflatoxins, which are toxic metabolites produced by certain fungi.

Molecular Docking Studies

The compound’s structure is utilized in molecular docking studies to understand and predict the interaction between drugs and their target molecules . This is crucial for the design of drugs with specific targeting capabilities, enhancing the effectiveness of treatments.

Biological Activity Profiling

4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is used in biological activity profiling to identify its role in various biological pathways and systems . This helps in understanding the compound’s potential therapeutic effects and its impact on human health.

properties

IUPAC Name

4-hydroxy-7-methyl-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-7-8-12-13(9-10)17-16(19)14(15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKPPTVMVCXCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715677
Record name 4-Hydroxy-7-methyl-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one

CAS RN

83609-87-4
Record name 4-Hydroxy-7-methyl-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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